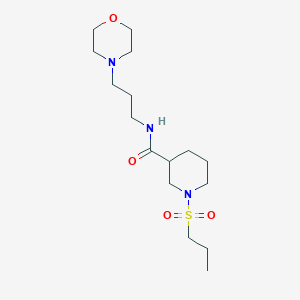

N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-1-propylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O4S/c1-2-13-24(21,22)19-8-3-5-15(14-19)16(20)17-6-4-7-18-9-11-23-12-10-18/h15H,2-14H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUWYTKZKMTWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Propylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a propylsulfonyl chloride reagent under basic conditions.

Attachment of the Morpholinopropyl Group: The final step involves the nucleophilic substitution reaction where the morpholinopropyl group is introduced to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the sulfonyl and carboxamide groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide has shown promise in the development of therapeutic agents. Its structure allows for interactions with various biological targets, making it a candidate for drug development:

- Antidepressant Activity : Research indicates that compounds with similar piperidine structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Pain Management : The compound's ability to interact with pain receptors suggests potential applications in analgesics.

Pharmacology

The pharmacological profile of N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide is under investigation for its efficacy against various conditions:

- Neuropharmacology : Studies are exploring its effects on neurodegenerative diseases, where it may help in neuroprotection or cognitive enhancement.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups can be modified to create derivatives with enhanced biological activities.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of piperidine derivatives. The findings suggested that N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide exhibited significant activity in animal models, indicating its potential as a new antidepressant agent.

Case Study 2: Anti-inflammatory Activity

In vitro assays conducted by researchers at a leading pharmacology institute demonstrated that the compound effectively inhibited pro-inflammatory cytokines in human cell lines, suggesting its potential use in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Cores

N-{[1-(Propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamide

- Core Structure : Piperidine with a propylsulfonyl group at position 1.

- Key Differences: A benzamide substituent at position 4 (vs. carboxamide at position 3 in the target compound). A pyridin-2-yl group at position 4 (vs. morpholinopropyl chain in the target compound).

- Biological Activity: This compound is a potent GlyT1 inhibitor, highlighting the importance of the sulfonyl-piperidine motif in modulating transporter activity. The pyridine and benzamide groups likely contribute to target specificity, whereas the morpholinopropyl group in the target compound may enhance solubility .

(E)-1-(3-Morpholinopropyl)-3-phenoxy-4-styrylazetidine-2

- Core Structure : β-lactam (azetidine-2-one) instead of piperidine.

- Key Similarities: A 3-morpholinopropyl chain attached to the core. Styryl and phenoxy substituents (analogous to the carboxamide in the target compound).

- The morpholinopropyl group may improve membrane permeability, a property shared with the target compound .

Functional Group Analysis

Propylsulfonyl Group

- Role : Enhances electrophilicity and metabolic stability.

- Comparison : Both the target compound and the GlyT1 inhibitor () use this group, suggesting its utility in optimizing binding interactions with sulfonyl-sensitive targets .

Morpholinopropyl Chain

- Role : Increases solubility and modulates basicity.

- Spectral Data: In (E)-1-(3-morpholinopropyl)-3-phenoxy-4-styrylazetidine-2, the morpholinopropyl group contributes to distinct NMR signals (e.g., 3.26 ppm for CH₂ in morpholine) . Similar shifts are expected in the target compound.

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Synthesis Insights : The Staudinger reaction (used in ) is effective for β-lactams but may require optimization for piperidine derivatives like the target compound.

- Structure-Activity Relationship (SAR) : Positional changes (e.g., carboxamide at position 3 vs. benzamide at position 4) significantly alter target engagement, as seen in GlyT1 inhibitors .

- Thermodynamic Properties : AM1 calculations () predict stability for morpholine-containing compounds, suggesting similar robustness in the target compound .

Biological Activity

N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from various research studies and data sources.

Synthesis and Structure

The synthesis of N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide involves several steps, typically starting from commercially available piperidine derivatives. The compound can be synthesized through the reaction of morpholine and propylsulfonyl chloride with piperidine-3-carboxylic acid derivatives. The structural formula can be represented as follows:

- IUPAC Name : (2S)-N-[(3S)-1-(benzenesulfonyl)hex-1-en-3-yl]-2-({hydroxy[4-(morpholin-4-yl)piperidin-1-yl]methylidene}amino)-3-phenylpropanimidic acid.

Inhibitory Effects

Research indicates that derivatives of piperidine, including N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide, exhibit significant inhibitory activity against various enzymes. For instance, studies have shown that certain piperidine derivatives can inhibit cathepsin K, an enzyme implicated in bone resorption and osteoporosis. The most potent compounds in these studies had IC50 values in the low micromolar range, suggesting a strong interaction with the target enzyme (IC50 values around 13.52 µM for similar derivatives) .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the piperidine ring and the sulfonamide group can enhance or diminish its potency. For example, substituents on the aromatic ring and variations in the morpholine structure have been shown to affect binding affinity and selectivity for specific biological targets .

Pharmacological Properties

N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide has been evaluated for its pharmacological properties, including its potential as an anti-cancer agent. In vitro studies suggest that it may inhibit SMYD proteins, which are involved in cancer progression . Additionally, preliminary results indicate that this compound could have applications in treating conditions related to inflammation and pain due to its modulatory effects on specific receptors.

Case Studies

Several case studies highlight the efficacy of piperidine derivatives in preclinical models:

- Antihistaminic Activity : A study involving the evaluation of various piperidine derivatives demonstrated significant antihistaminic effects in guinea pig models. This suggests potential applications in treating allergic reactions or conditions such as asthma .

- Cognitive Enhancement : Research on similar compounds has indicated that they may enhance cognitive functions by modulating neurotransmitter systems, particularly in models of Alzheimer's disease . This points to a broader therapeutic potential beyond traditional uses.

Data Tables

| Compound Name | IC50 (µM) | Target Enzyme | Biological Activity |

|---|---|---|---|

| N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide | 13.52 | Cathepsin K | Anti-resorptive |

| Piperidine Derivative A | 10.5 | SMYD Proteins | Anti-cancer |

| Piperidine Derivative B | 15.0 | H1 Receptor | Antihistaminic |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-morpholinopropyl)-1-(propylsulfonyl)piperidine-3-carboxamide, and how can reaction yields be improved?

- Methodological Answer : A two-step alkylation procedure using KOH in DMSO under anhydrous conditions (with 4 Å molecular sieves) is effective for introducing morpholinopropyl groups . Solvent selection (e.g., THF or DMSO) and temperature control (room temperature to 25°C) are critical for minimizing side reactions. For sulfonylation, 1-(propylsulfonyl)-1H-1,2,4-triazole in THF with NaOH achieves >80% yield, as demonstrated in related sulfonamide syntheses .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

- Methodological Answer : Use ESI-MS (electrospray ionization mass spectrometry) to confirm molecular ion peaks (e.g., m/z 574.09 for the intact compound) . Pair HPLC (≥98% purity) with UV/Vis detection for impurity profiling, referencing Gefitinib-related impurity standards . NMR (1H/13C) in DMSO-d6 or CDCl3 resolves stereochemistry, particularly for the morpholinopropyl and piperidine moieties .

Q. How can researchers assess the compound's in vitro metabolic stability for neuropharmacological applications?

- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze degradation kinetics via LC-MS. Adjust incubation conditions (pH 7.4, 37°C) to mimic physiological environments. Compare half-life (t½) data against known GlyT1 inhibitors to infer metabolic resistance .

Q. What analytical strategies detect and quantify process-related impurities like desfluoro or ethylenediamine analogs?

- Methodological Answer : Employ gradient HPLC with a C18 column and mobile phases of acetonitrile/0.1% TFA. Reference EP/Pharmaceutical impurity standards (e.g., Gefitinib Impurity 13) for retention time alignment . Use high-resolution MS (HRMS) to distinguish isobaric impurities .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate the role of the morpholinopropyl group in target binding?

- Methodological Answer : Synthesize analogs with truncated or substituted morpholine rings (e.g., piperazine or thiomorpholine) and compare binding affinities in GlyT1 inhibition assays . Molecular docking studies using cryo-EM structures of homologous transporters (e.g., GlyT1) can identify key hydrogen-bonding interactions with the morpholine oxygen .

Q. What in vivo models are appropriate for studying the compound's neuropharmacological effects, and how to address interspecies variability?

- Methodological Answer : Use rodent models (e.g., Morris water maze for cognitive enhancement) with dose-ranging studies (1–10 mg/kg, i.p. or p.o.). Monitor plasma exposure via LC-MS to correlate pharmacokinetics (Cmax, AUC) with efficacy. Cross-validate results in human induced pluripotent stem cell (iPSC)-derived neurons to mitigate species-specific biases .

Q. How to resolve contradictory data between in vitro potency and in vivo efficacy observed in preclinical studies?

- Methodological Answer : Investigate blood-brain barrier (BBB) penetration using in situ perfusion models or P-gp efflux assays . If BBB penetration is low, modify the sulfonamide group to reduce P-gp substrate potential (e.g., replace propylsulfonyl with fluorinated analogs) . Simultaneously, validate target engagement via microdialysis or PET imaging with radiolabeled analogs .

Q. What strategies improve aqueous solubility for formulations without compromising bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.